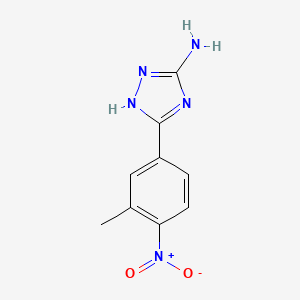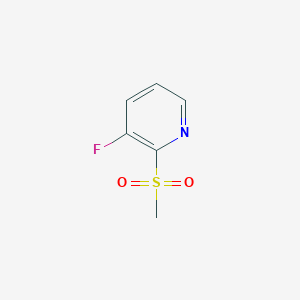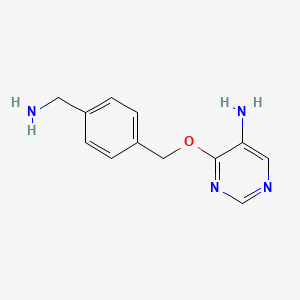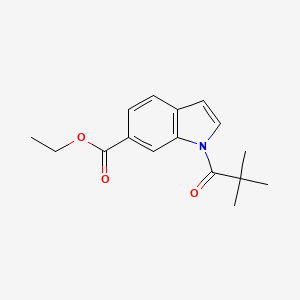
Ethyl 1-pivaloyl-1H-indole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-pivaloyl-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-pivaloyl-1H-indole-6-carboxylate typically involves the reaction of indole derivatives with pivaloyl chloride and ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-pivaloyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Ethyl 1-pivaloyl-1H-indole-6-carboxylate has diverse scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-pivaloyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 1-pivaloyl-1H-indole-6-carboxylate can be compared with other indole derivatives, such as:
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl 1-(2,2-dimethylpropanoyl)indole-6-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-5-20-14(18)12-7-6-11-8-9-17(13(11)10-12)15(19)16(2,3)4/h6-10H,5H2,1-4H3 |
InChI Key |
HUZDBVWJFDDKPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CN2C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


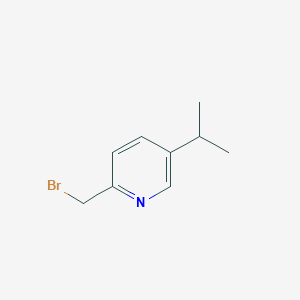
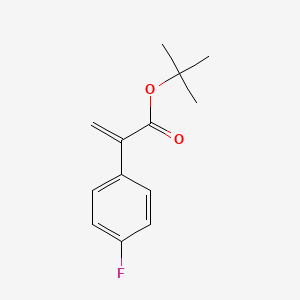

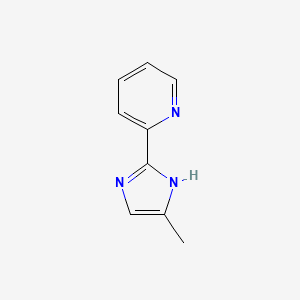
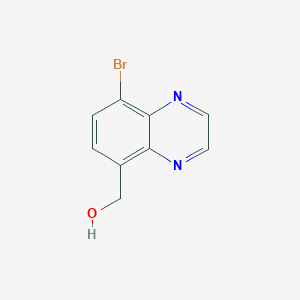
![4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13664940.png)
![(|C5-2,4-Cyclopentadien-1-yl)[(1,2,3-|C)-1-phenyl-2-propenyl]-palladium](/img/structure/B13664941.png)
![5,7-Dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13664950.png)
![3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13664957.png)
